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Compound of Interest

Compound Name: Acid-PEG3-C2-Boc

Cat. No.: B15619784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR)

characterization of the heterobifunctional linker, Acid-PEG3-C2-Boc. A detailed analysis of its

expected ¹H and ¹³C NMR spectral data is presented alongside data for alternative PEGylated

linkers to aid in structural verification and purity assessment. This document also includes

comprehensive experimental protocols and visual workflows to support researchers in their

analytical endeavors.

Introduction to Acid-PEG3-C2-Boc
Acid-PEG3-C2-Boc (CAS 1807539-06-5) is a valuable linker in bioconjugation and the

development of targeted therapeutics such as antibody-drug conjugates (ADCs) and

proteolysis-targeting chimeras (PROTACs). Its structure features a carboxylic acid for

conjugation to amine-containing biomolecules, a hydrophilic triethylene glycol (PEG3) spacer to

enhance solubility and pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc)-protected

amine, which allows for subsequent orthogonal deprotection and further functionalization.

Accurate structural characterization by NMR is critical to ensure the quality and performance of

this linker in complex molecular assemblies.

Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for Acid-
PEG3-C2-Boc and compare it with experimentally observed data from similar alternative
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linkers. Chemical shifts (δ) are reported in parts per million (ppm). Data for comparative

molecules has been compiled from technical datasheets and scientific literature.[1]

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment
Acid-PEG3-C2-Boc
(Predicted)

Boc-NH-PEG₂-
CH₂COOH[1]

Boc-NH-PEG₄-
COOH[1]

-C(CH₃)₃ (Boc) ~1.45 (s, 9H) ~1.44 (s, 9H) ~1.44 (s, 9H)

-CH₂-COOH ~2.62 (t, 2H) - -

-CH₂-CH₂-COOH ~3.75 (t, 2H) - -

PEG Backbone (-O-

CH₂-CH₂-O-)
~3.65 (m, 8H) ~3.64 (m, 8H) ~3.65 (m, 16H)

-CH₂-NH-Boc ~3.51 (t, 2H) ~3.3-3.4 (m, 2H) ~3.3-3.4 (m, 2H)

-NH- (Carbamate) ~5.0 (br s, 1H) ~5.0 (br s, 1H) ~5.1 (br s, 1H)

Note: 's' denotes

singlet, 't' denotes

triplet, 'm' denotes

multiplet, and 'br s'

denotes broad singlet.

Integration values

(e.g., 9H) correspond

to the number of

protons.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
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Assignment
Acid-PEG3-C2-Boc
(Predicted)

Boc-NH-PEG₂-Linkers
(Typical)[1]

-C(CH₃)₃ (Boc) ~28.4 ~28.7

-C(CH₃)₃ (Boc) ~79.5 ~79.2

-NH-C=O (Carbamate) ~156.1 ~156.1

-CH₂-NH- ~40.3 ~40.5

PEG Backbone (-O-CH₂-CH₂-

O-)
~70.0-70.6 ~70.0-70.5

-CH₂-O-CH₂-CH₂-COOH ~67.1 -

-CH₂-CH₂-COOH ~30.5 -

-COOH ~172.5 ~172.0

Experimental Protocols
Reproducible and high-quality NMR spectra are essential for accurate characterization. The

following is a standardized protocol for the analysis of Boc-protected PEG linkers.[1]

Sample Preparation
Solvent Selection: High-purity deuterated chloroform (CDCl₃) is a common choice for PEG

derivatives.[1] Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD)

can be used depending on the compound's solubility.

Sample Weighing: Accurately weigh 5-10 mg of the Boc-protected PEG linker for ¹H NMR (or

20-50 mg for ¹³C NMR) into a clean, dry NMR tube.[2]

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent.

Environment: PEG compounds can be hygroscopic. It is recommended to handle the sample

and solvent in a dry environment (e.g., a glove box) to minimize moisture contamination,

which can broaden exchangeable proton signals (e.g., -NH and -COOH).[1][2]
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NMR Data Acquisition
Instrument: 400 MHz or higher field NMR spectrometer.[3]

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.[1]

Spectral Width: ~16 ppm.[1]

Acquisition Time: ~2-3 seconds.[1]

Relaxation Delay: 5 seconds to ensure full proton relaxation for accurate integration.[1]

Number of Scans: 16 to 64 scans.[1]

¹³C NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse with proton decoupling.[1]

Spectral Width: ~220 ppm.[1]

Acquisition Time: ~1-2 seconds.[1]

Relaxation Delay: 2-5 seconds.[1]

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.[1]

Mandatory Visualization
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Data Acquisition (400 MHz)

Spectral Analysis
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Caption: Experimental workflow for NMR characterization.
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Boc Group PEG3 & C2 Linker Carboxylic Acid Terminus

Acid-PEG3-C2-Boc

Singlet, ~1.45 ppm, 9H

1H NMR

~28.4 ppm (CH3)
~79.5 ppm (C)

~156.1 ppm (C=O)

13C NMR

Multiplets, ~3.5-3.8 ppm

1H NMR

~40.3-70.6 ppm

13C NMR

Triplet, ~2.62 ppm, 2H

1H NMR

~30.5 ppm (CH2)
~172.5 ppm (C=O)

13C NMR
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Caption: Structure-spectra correlation map.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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